Benzyl N-(5-hydroxypentyl)carbamate
Overview
Description
Benzyl N-(5-hydroxypentyl)carbamate is a compound of interest in the field of medicinal chemistry due to its potential applications in antineoplastic and antifilarial therapies. Its synthesis involves the reaction of appropriate alcohols or amines with acid chloride derivatives at room temperature, leading to various carbamate derivatives with significant biological activity (S. Ram et al., 1992).
Synthesis Analysis
The synthesis of benzyl N-(5-hydroxypentyl)carbamate and related derivatives has been explored for their antineoplastic and antifilarial potential. For instance, the reaction of alcohols with acid chlorides at reflux temperature can afford transesterified products in good yield, indicating a versatile approach to synthesizing carbamate derivatives (S. Ram et al., 1992).
Molecular Structure Analysis
The molecular structure of benzyl N-(5-hydroxypentyl)carbamate derivatives has been characterized, showing diverse interactions and conformations. For example, (1S,3S,4S)-tert-Butyl N-[1-benzyl-3-hydroxy-5-phenyl-4-(picolinamido)pentyl]carbamate exhibits intermolecular hydrogen bonds and C—H⋯π interactions, contributing to its stability and potential biological activity (Jianzhi Zheng et al., 2008).
Chemical Reactions and Properties
Benzyl N-(5-hydroxypentyl)carbamate derivatives undergo various chemical reactions, including photolysis and equilibration in alkaline solutions, demonstrating their reactivity and potential for further chemical modification (G. Papageorgiou et al., 1997).
Physical Properties Analysis
The physical properties of benzyl N-(5-hydroxypentyl)carbamate derivatives, such as solubility and crystalline structure, are crucial for their application in drug formulation and delivery. For instance, the crystal structure analysis provides insights into the compound's stability and interactions with other molecules, which is vital for its pharmaceutical applications (Jianzhi Zheng et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and stability under different conditions, are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. For example, the ability of benzyl N-(5-hydroxypentyl)carbamate derivatives to undergo photolysis and equilibration in alkaline solutions indicates their potential for controlled release and targeted delivery in medicinal applications (G. Papageorgiou et al., 1997).
Scientific Research Applications
Alzheimer's Disease Treatment : The compound 2-benzylcarbamate-5-benzyl ether, related to Benzyl N-(5-hydroxypentyl)carbamate, is a potent and stable cholinesterase inhibitor with potential for Alzheimer's disease treatment (Dillon et al., 2010). Additionally, Isosorbide-2-benzyl carbamate-5-salicylate has been identified as a highly potent and selective inhibitor of human butyrylcholinesterase, suggesting potential applications in Alzheimer's and Parkinson's diseases (Carolan et al., 2010).
Inhibition of Enzymes : Carbamates, in general, are effective inhibitors of acetylcholinesterase and carbonic anhydrase isoenzymes, offering potential therapeutic applications (Yılmaz et al., 2016).
Antitubercular Activity : The compound (3-Benzyl-5-hydroxyphenyl)carbamates has shown promising antitubercular activity against M. tuberculosis, suggesting its use in clinical trials (Cheng et al., 2019).
Anticholinesterase Activities : Novel carbamates exhibit promising anticholinesterase activities, making them potentially valuable for clinical applications (Greig et al., 2007).
Antibacterial Agents : Certain carbamates, like (3benzyl-5hydroxyphenyl)carbamates, show potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria (Liang et al., 2020).
Treatment of Various Leukemias and Carcinomas : R17934-NSC 238159, a carbamate derivative, shows potential as a new antitumor agent against various leukemias and carcinomas (Atassi & Tagnon, 1975).
Potential Antineoplastic and Antifilarial Agents : Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives show promise as antineoplastic and antifilarial agents (Ram et al., 1992).
Preparation of Secondary Amines : Carbamoyl derivatives of photolabile benzoins, especially 3′,5′-dimethoxybenzoin, are used for rapid generation of secondary amines in various applications (Papageorgiou & Corrie, 1997).
Inhibitors of Acetyl- and Butyrylcholinesterase : Novel carbamates based on furobenzofuran and methanobenzodioxepine show potent inhibitory effects against acetyl- and butyrylcholinesterase (Luo et al., 2005).
Synthesis and Characterization of New Monomers : New monomers containing Benzyl N-(5-hydroxypentyl)carbamate derivatives have been synthesized and characterized, demonstrating potential in the field of polymer science (Pan et al., 1995).
Safety And Hazards
The safety data sheet for Benzyl N-(5-hydroxypentyl)carbamate indicates that it may be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Future Directions
Carbamates, including Benzyl N-(5-hydroxypentyl)carbamate, have received much attention in recent years and have an important role in modern drug discovery and medicinal chemistry . They have shown good inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains . This suggests that they could be potential candidates for the development of new antitubercular agents .
properties
IUPAC Name |
benzyl N-(5-hydroxypentyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIYHFWLYLHCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399033 | |
Record name | Benzyl N-(5-hydroxypentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(5-hydroxypentyl)carbamate | |
CAS RN |
87905-98-4 | |
Record name | Phenylmethyl N-(5-hydroxypentyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87905-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl N-(5-hydroxypentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Z-Amino)-1-pentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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